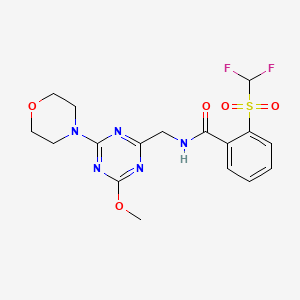

2-((difluoromethyl)sulfonyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O5S/c1-28-17-22-13(21-16(23-17)24-6-8-29-9-7-24)10-20-14(25)11-4-2-3-5-12(11)30(26,27)15(18)19/h2-5,15H,6-10H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOWNVHDHQEUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide (CAS Number: 2034471-23-1) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 443.4 g/mol. The structural features include:

- A difluoromethyl sulfonyl group.

- A morpholino triazine moiety.

- A benzamide core.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor effects. For example:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) pathway, which is crucial in many cancers. In vitro studies have shown that similar structures can effectively inhibit the proliferation of cancer cell lines including MCF-7 and MDA-MB-231 .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been explored:

- Inflammation Inhibition : Compounds with similar structural motifs have demonstrated the ability to inhibit nitric oxide production and other inflammatory mediators in cell models . This suggests that our compound could potentially serve as an anti-inflammatory agent.

Antimicrobial Activity

Additionally, preliminary studies suggest that this compound may possess antimicrobial properties:

- In Vitro Testing : Compounds featuring difluoromethyl groups have shown moderate to excellent activity against various pathogens, indicating that our target compound may also exhibit similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

- Difluoromethyl Group : The presence of the difluoromethyl group enhances lipophilicity and cellular permeability, which are beneficial for drug-like properties .

- Morpholino and Triazine Moieties : These components contribute to the compound's interaction with specific biological targets, enhancing its efficacy against tumor cells .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. The incorporation of difluoromethyl and morpholino groups may enhance the interaction with biological targets involved in cancer progression. Studies have shown that modifications in the triazine core can lead to increased cytotoxicity against various cancer cell lines .

Inhibition of Enzymatic Activity

The compound may act as an inhibitor for specific enzymes related to metabolic pathways. For instance, it could potentially inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. The structure suggests it could compete effectively with natural substrates due to its functional groups that facilitate binding .

Antimicrobial Properties

Compounds similar to 2-((difluoromethyl)sulfonyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide have been evaluated for their antimicrobial activity. The presence of the morpholino group may contribute to enhanced membrane permeability, allowing better access to microbial targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Effects | Demonstrated significant inhibition of tumor growth in xenograft models using structurally similar compounds. |

| Study B | DPP-IV Inhibition | Reported IC50 values indicating potent inhibition compared to standard DPP-IV inhibitors, suggesting potential for diabetes management. |

| Study C | Antimicrobial Activity | Evaluated against multiple bacterial strains; showed promising results with a notable reduction in bacterial viability at low concentrations. |

Q & A

Q. Optimization Tips :

- Use HPLC to monitor intermediate purity.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Q. Methodological Answer :

- 1H/13C-NMR : Identify substituents on the triazine ring (e.g., morpholino protons at δ 3.6–3.8 ppm, methoxy at δ 3.3 ppm) and benzamide aromatic signals (δ 7.5–8.2 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O at ~1350 cm⁻¹) and amide (C=O at ~1660 cm⁻¹) groups. Absence of NH stretches (~3300 cm⁻¹) indicates proper coupling .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₂₀F₂N₅O₄S: 468.1204) .

Advanced: How can reaction intermediates be tracked to resolve mechanistic ambiguities?

Q. Methodological Answer :

- In-situ Monitoring : Use LC-MS to detect transient intermediates (e.g., sulfonyl chloride or unsubstituted triazine) during sulfonylation .

- Isolation of Key Intermediates : Quench reactions at timed intervals and characterize intermediates via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial proximity) .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict reaction pathways and transition states, validating with experimental kinetics .

Advanced: What factors influence the compound’s stability in biological assays?

Q. Methodological Answer :

- pH Sensitivity : The sulfonyl group is prone to hydrolysis under alkaline conditions (pH > 9). Use buffered solutions (pH 6–7.4) for in vitro studies .

- Temperature : Store at –20°C in anhydrous DMSO to prevent thermal degradation (decomposition observed at >40°C) .

- Light Sensitivity : Protect from UV exposure due to the triazine core’s photolability .

Q. Stability Testing Protocol :

- Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification of degradation products .

Advanced: How can researchers design assays to evaluate kinase inhibition potential?

Q. Methodological Answer :

- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays (Promega) against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM compound concentration .

- Crystallography : Co-crystallize the compound with target kinases (e.g., PDB: 1M17) to map binding interactions, focusing on the sulfonyl and triazine moieties .

- SAR Studies : Synthesize analogs (e.g., varying morpholino/methoxy groups) and correlate IC₅₀ values with structural features .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles due to potential irritancy (sulfonyl and fluorinated groups) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Advanced: How can computational tools predict metabolite formation?

Q. Methodological Answer :

- Metabolite Prediction : Use software like MetaSite (Molecular Discovery) to simulate cytochrome P450-mediated oxidation, focusing on morpholino and difluoromethyl sites .

- Docking Studies : AutoDock Vina to predict binding affinities with metabolic enzymes (e.g., CYP3A4) .

- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.